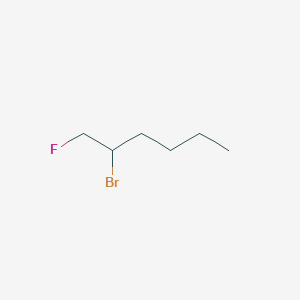
2-Bromo-1-fluorohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-fluorohexane is an organic compound belonging to the class of alkyl halides It is characterized by the presence of both bromine and fluorine atoms attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-1-fluorohexane can be synthesized through a halogen exchange reaction. One common method involves the reaction of 2-bromohexane with a fluorinating agent such as potassium fluoride (KF) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild heating conditions to facilitate the exchange of the bromine atom with a fluorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-fluorohexane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions (SN1 and SN2): The compound can participate in both SN1 and SN2 reactions, depending on the reaction conditions and the nature of the nucleophile.
Elimination Reactions (E2): Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-). The reactions are typically carried out in polar aprotic solvents such as acetone or DMSO.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used to promote elimination reactions, often in solvents like ethanol or tert-butanol.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted hexanes, such as 2-fluorohexane when reacted with fluoride ions.
Elimination Reactions: The major products are alkenes, such as 1-hexene or 2-hexene, depending on the position of the eliminated hydrogen atom.
Applications De Recherche Scientifique
2-Bromo-1-fluorohexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with specific biological activities.
Material Science: It is utilized in the synthesis of fluorinated polymers and materials with unique properties.
Chemical Biology: The compound is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-fluorohexane in chemical reactions involves the interaction of the bromine and fluorine atoms with various nucleophiles and bases. In nucleophilic substitution reactions, the bromine atom is displaced by the nucleophile, while in elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the elimination of the bromine atom.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Fluorohexane: Similar in structure but lacks the bromine atom.
2-Bromohexane: Similar but lacks the fluorine atom.
1-Bromo-2-fluoroethane: A smaller molecule with similar halogen substituents.
Uniqueness
2-Bromo-1-fluorohexane is unique due to the presence of both bromine and fluorine atoms on the same carbon chain. This dual halogenation imparts distinct reactivity and properties compared to compounds with only one halogen substituent. The combination of bromine and fluorine allows for versatile chemical transformations and applications in various fields of research.
Propriétés
Numéro CAS |
105198-16-1 |
|---|---|
Formule moléculaire |
C6H12BrF |
Poids moléculaire |
183.06 g/mol |
Nom IUPAC |
2-bromo-1-fluorohexane |
InChI |
InChI=1S/C6H12BrF/c1-2-3-4-6(7)5-8/h6H,2-5H2,1H3 |
Clé InChI |
MNWYEJMNHVHPQD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CF)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]-](/img/structure/B14339276.png)
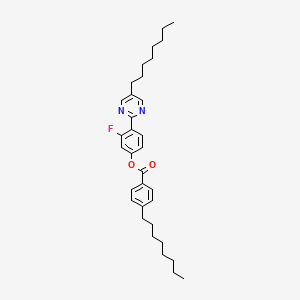
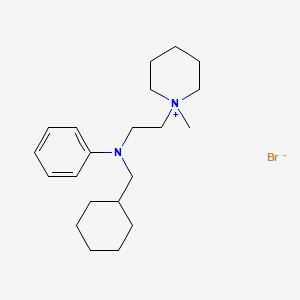



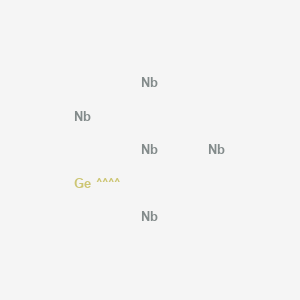
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14339309.png)


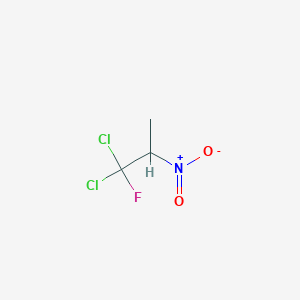
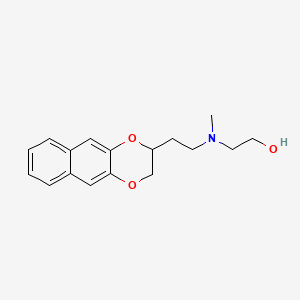
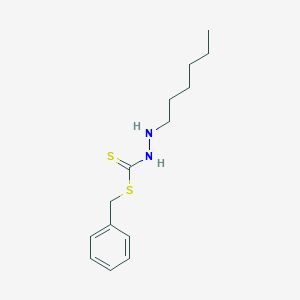
![5H-[1]Benzopyrano[4,3-b]pyridine, 2,3-diphenyl-](/img/structure/B14339336.png)
